molecular formula C15H16N2O2S B267423 N-{3-[(isopropylamino)carbonyl]phenyl}-2-thiophenecarboxamide

N-{3-[(isopropylamino)carbonyl]phenyl}-2-thiophenecarboxamide

カタログ番号 B267423
分子量: 288.4 g/mol
InChIキー: UFCJGEMBECGPRB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{3-[(isopropylamino)carbonyl]phenyl}-2-thiophenecarboxamide, commonly known as MLN8054, is a selective inhibitor of the Aurora A kinase enzyme. Aurora A kinase plays a crucial role in cell division and is often overexpressed in cancer cells. Therefore, MLN8054 has been extensively studied for its potential use in cancer therapy.

作用機序

MLN8054 selectively inhibits the activity of Aurora A kinase, which is essential for proper cell division. By inhibiting Aurora A kinase, MLN8054 disrupts the spindle assembly and prevents the proper segregation of chromosomes during cell division. This leads to cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects:
MLN8054 has been shown to have potent antitumor activity in preclinical models of cancer. The compound induces cell cycle arrest, apoptosis, and senescence in cancer cells, leading to their death. Additionally, MLN8054 has been shown to have a synergistic effect when used in combination with other chemotherapeutic agents.

実験室実験の利点と制限

One of the main advantages of MLN8054 is its selectivity for Aurora A kinase, which reduces the risk of off-target effects. Additionally, MLN8054 has shown promising results in preclinical models of cancer, making it a potential candidate for cancer therapy. However, one of the limitations of MLN8054 is its poor solubility, which can make it challenging to work with in the lab.

将来の方向性

There are several future directions for the study of MLN8054. One potential direction is to investigate the use of MLN8054 in combination with other chemotherapeutic agents. Additionally, the development of more soluble analogs of MLN8054 could improve its effectiveness as a cancer therapeutic agent. Finally, further studies could investigate the role of Aurora A kinase in other cellular processes, which could lead to the development of new therapeutic targets.

合成法

The synthesis of MLN8054 involves several steps, including the preparation of 3-(isopropylamino)benzoic acid, which is then coupled with 2-thiophenecarboxylic acid. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-isopropyl-N'-[3-(dimethylamino)propyl]carbodiimide to yield MLN8054.

科学的研究の応用

MLN8054 has been extensively studied in preclinical models of cancer, and its potential as a cancer therapeutic agent has been investigated. The compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo, particularly in breast, colon, and lung cancer.

特性

製品名

N-{3-[(isopropylamino)carbonyl]phenyl}-2-thiophenecarboxamide

分子式

C15H16N2O2S

分子量

288.4 g/mol

IUPAC名

N-[3-(propan-2-ylcarbamoyl)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C15H16N2O2S/c1-10(2)16-14(18)11-5-3-6-12(9-11)17-15(19)13-7-4-8-20-13/h3-10H,1-2H3,(H,16,18)(H,17,19)

InChIキー

UFCJGEMBECGPRB-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CS2

正規SMILES

CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CS2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。